
1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoro-2-methoxybenzaldehyde and 3-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
科学研究应用
Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Material Science: It can be used as a building block for the synthesis of novel materials with specific properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as DNA, enzymes, or receptors, leading to the inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved would require further experimental investigation.
相似化合物的比较
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.
Quinoline Derivatives: Compounds containing the quinoline moiety, often used in medicinal chemistry.
Uniqueness
1-(4-Fluoro-2-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the presence of both the fluoro-methoxyphenyl and quinolinyl groups, which may confer distinct chemical and biological properties compared to other chalcones or quinoline derivatives.
属性
CAS 编号 |
914384-08-0 |
|---|---|
分子式 |
C19H14FNO2 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
1-(4-fluoro-2-methoxyphenyl)-3-quinolin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H14FNO2/c1-23-19-11-15(20)7-8-16(19)18(22)9-6-13-10-14-4-2-3-5-17(14)21-12-13/h2-12H,1H3 |
InChI 键 |
HAMFMMDFMVJJPO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)F)C(=O)C=CC2=CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)
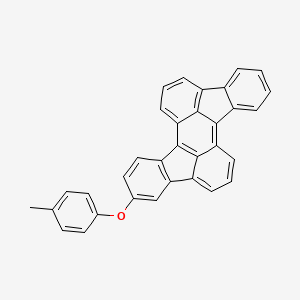
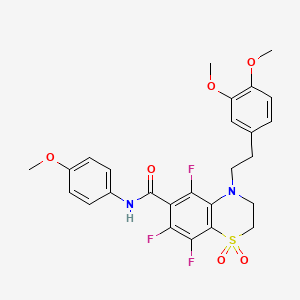
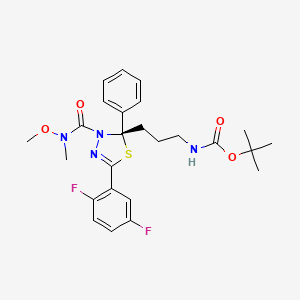
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)
![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)

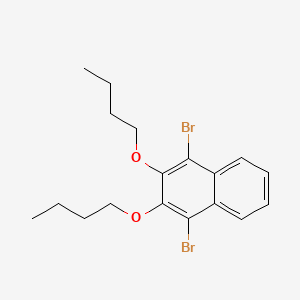
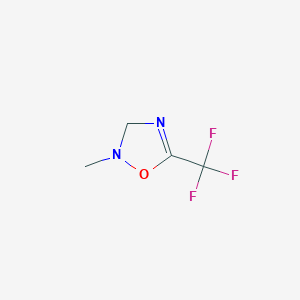
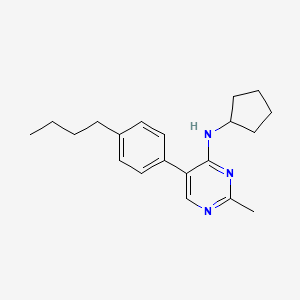
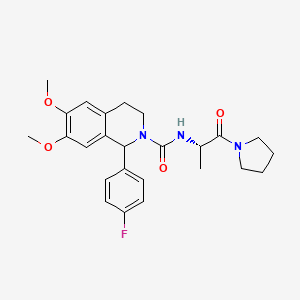
![(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene](/img/structure/B12623444.png)
![Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane](/img/structure/B12623446.png)
